N-(4-((4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
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Description
1,3,5-trimethyl-1H-pyrazole is a pyrazole derivative with the molecular formula C6H10N2 and a molecular weight of 110.1570 . It’s a part of the compound you’re asking about .
Molecular Structure Analysis
The molecular structure of 1,3,5-trimethyl-1H-pyrazole, a part of the compound you’re asking about, is available as a 2D Mol file .Scientific Research Applications
Antitumor Applications
Studies have shown that derivatives of the compound, particularly those incorporating the pyrazole moiety, exhibit significant antitumor activity. For example, Alqasoumi et al. (2009) synthesized novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives to evaluate their antitumor activity. Among these, a compound showed more effectiveness than the reference drug doxorubicin, indicating its potential in cancer treatment Alqasoumi, S., Ghorab, M. M., Ismail, Z., Abdel-Gawad, S. M., El-Gaby, M., & Aly, H. M. (2009). Novel Antitumor Acetamide, Pyrrole, Pyrrolopyrimidine, Thiocyanate, Hydrazone, Pyrazole, Isothiocyanate and Thiophene Derivatives Containing a Biologically Active Pyrazole Moiety. Arzneimittelforschung, 59, 666-671.
Synthesis and Antimicrobial Activity
The compound has also been utilized as a key intermediate in the synthesis of new heterocycles incorporating antipyrine moiety, showing promising antimicrobial agents. Bondock et al. (2008) utilized a related compound as a key intermediate for synthesizing new coumarin, pyridine, pyrrole, thiazole, pyrido[2',3':3,4][pyrazolo[5,1-c]triazine, and aminopyrazole derivatives, which were tested and evaluated as antimicrobial agents Bondock, S., Rabie, R., Etman, H. A., & Fadda, A. A. (2008). Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety. European Journal of Medicinal Chemistry, 43(10), 2122-9.
properties
IUPAC Name |
N-[4-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O3S/c1-15-16(2)26-29(17(15)3)22-10-9-21(24-25-22)27-11-13-28(14-12-27)33(31,32)20-7-5-19(6-8-20)23-18(4)30/h5-10H,11-14H2,1-4H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQGUQUCTIRQQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide |
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